molecular formula C6H7ClN2O3S2 B1266460 2-Acetamido-4-methylthiazole-5-sulfonyl chloride CAS No. 69812-29-9

2-Acetamido-4-methylthiazole-5-sulfonyl chloride

Cat. No.: B1266460
CAS No.: 69812-29-9
M. Wt: 254.7 g/mol
InChI Key: NXGKPRKPUCSEIL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-acetamido-4-methylthiazole-5-sulfonyl chloride typically involves the reaction of 2-acetamido-4-methylthiazole with chlorosulfonic acid . The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction scheme is as follows:

2-Acetamido-4-methylthiazole+Chlorosulfonic acid2-Acetamido-4-methylthiazole-5-sulfonyl chloride\text{2-Acetamido-4-methylthiazole} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} 2-Acetamido-4-methylthiazole+Chlorosulfonic acid→2-Acetamido-4-methylthiazole-5-sulfonyl chloride

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Mechanism of Action

The mechanism of action of 2-acetamido-4-methylthiazole-5-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide, sulfonate, or sulfonothioate derivatives . These reactions typically proceed through the formation of a sulfonyl intermediate, which then undergoes nucleophilic attack to yield the final product . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

2-Acetamido-4-methylthiazole-5-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications compared to other sulfonyl chlorides .

Properties

IUPAC Name

2-acetamido-4-methyl-1,3-thiazole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O3S2/c1-3-5(14(7,11)12)13-6(8-3)9-4(2)10/h1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXGKPRKPUCSEIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40220104
Record name 2-Acetamido-4-methylthiazole-5-sulphonyl chloride
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Molecular Weight

254.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

69812-29-9
Record name 2-Acetamido-4-methyl-5-thiazolesulfonyl chloride
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Record name 2-Acetamido-4-methylthiazole-5-sulfonyl chloride
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Record name 2-Acetamido-4-methylthiazole-5-sulphonyl chloride
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Record name 2-acetamido-4-methylthiazole-5-sulphonyl chloride
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Record name 2-ACETAMIDO-4-METHYLTHIAZOLE-5-SULFONYL CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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